Bph-715 - 1059677-23-4

Bph-715

Catalog Number: EVT-263651
CAS Number: 1059677-23-4
Molecular Formula: C17H31NO7P2
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPH-715 is a new generation of lipophilic bisphosphonates designed as anticancer agents that block protein prenylation also have potent activity against Plasmodium liver stages. BPH-715 proved to be especially potent in cell culture and effectively inhibited tumor cell growth and invasiveness. BPH-715 has activity against a Plasmodium geranylgeranyl diphosphate synthase (GGPPS), as well as low nM activity against human farnesyl and geranylgeranyl diphosphate synthases. Nitrogen-containing bisphosphonates, drugs used to treat bone resorption diseases, also have activity against a broad range of protists, including blood-stage Plasmodium spp.
Synthesis Analysis

Methods and Technical Details

The synthesis of Bph-715 involves several key steps, typically starting from readily available chemical precursors. The process generally includes:

  1. Formation of key intermediates: This often involves reactions such as alkylation or acylation to introduce necessary functional groups.
  2. Cyclization reactions: These are crucial for forming the core structure of Bph-715, which may involve condensation reactions or ring-closing strategies.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific technical details regarding reaction conditions (e.g., temperature, solvent choice) and yields can vary based on the exact synthetic route employed.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bph-715 can be described using its chemical formula and three-dimensional conformation, which can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features:

  • A core aromatic system that contributes to its receptor binding affinity.
  • Functional groups that enhance solubility and bioavailability.

Molecular modeling studies may provide insights into the binding interactions between Bph-715 and the alpha-1 adrenergic receptor, highlighting key interactions that underpin its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Bph-715 undergoes various chemical reactions that are critical for its activity. Key reactions include:

  1. Binding interactions: The compound's efficacy is largely determined by its ability to bind selectively to alpha-1 adrenergic receptors, which can be studied through competitive binding assays.
  2. Metabolic pathways: Understanding how Bph-715 is metabolized in vivo is essential for predicting its pharmacokinetics and potential side effects.

Technical details regarding these reactions often involve kinetic studies and analyses using radiolabeled compounds to track binding affinities and metabolic stability.

Mechanism of Action

Process and Data

The mechanism of action for Bph-715 primarily revolves around its antagonistic effect on alpha-1 adrenergic receptors located in the prostate and bladder neck. By blocking these receptors, Bph-715 leads to:

  • Relaxation of smooth muscle: This results in decreased resistance to urinary flow.
  • Improvement in urinary symptoms: Patients may experience reduced frequency, urgency, and nocturia.

Data from clinical trials are crucial to establishing the efficacy of Bph-715 compared to existing treatments, often measured through standardized symptom questionnaires and urodynamic assessments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bph-715 exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water, affecting formulation strategies.
  • Stability: The compound's stability under various conditions (e.g., pH, temperature) is vital for ensuring its efficacy throughout storage and use.

Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess these properties quantitatively.

Applications

Scientific Uses

The primary application of Bph-715 lies in its potential use as a therapeutic agent for managing benign prostatic hyperplasia. Its development reflects ongoing efforts to enhance treatment options available for patients suffering from lower urinary tract symptoms. Additionally, ongoing research may explore its utility in combination therapies or in specific patient populations who may not respond well to existing medications.

Synthesis and Structural Optimization of BPH-715

Design Rationale for Lipophilic Bisphosphonate Derivatives

The development of BPH-715 emerged from a strategic effort to overcome the limitations of traditional bisphosphonates, such as poor cellular uptake and high bone mineral affinity, which restrict their therapeutic potential in oncology. Conventional bisphosphonates (e.g., zoledronate) primarily target farnesyl diphosphate synthase (FPPS) but exhibit low tumor cell growth inhibition (IC₅₀ ~15 µM) due to limited membrane permeability and rapid skeletal sequestration [1] [5]. BPH-715 was engineered with two critical modifications:

  • Cationic Heterocyclic Headgroup: Incorporation of a pyridinium moiety at the R² position, positioning a positive charge near the bisphosphonate backbone. This design mimics carbocationic transition states in prenyl transferases, enhancing affinity for both FPPS and geranylgeranyl diphosphate synthase (GGPPS) [1] [8].
  • Lipophilic Alkyl Chain: A C16 alkyl chain appended to the pyridinium ring increases log P values, reducing hydroxyapatite binding affinity by >50% compared to zoledronate. This lipophilicity promotes cellular internalization and minimizes non-targeted bone deposition [1] [7].

This dual-targeting strategy aimed to block the mevalonate pathway comprehensively. By inhibiting FPPS and GGPPS—enzymes upstream of protein prenylation—BPH-715 disrupts geranylgeranylation of small GTPases (e.g., Ras, Rho), essential for tumor cell survival and metastasis [1] [4].

Comparative Synthetic Routes for BPH-715 and Analogues

BPH-715 is synthesized via optimized routes to address challenges in introducing lipophilic substituents into bisphosphonate scaffolds. Key approaches include:

Classical PhosphonylationSteps:

  • Condensation of 1-hexadecyl-4-(bromomethyl)pyridinium bromide with triethyl phosphite to form a pyridinium phosphonate ester.
  • Reaction with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) in methanesulfonic acid at 80°C for 24h.
  • Hydrolytic workup to yield BPH-715 as a tetra-sodium salt [5] [8].Yield: 40–50%.Limitations: Prolonged reaction times and moderate yields due to steric hindrance from the C16 chain.

Microwave-Assisted SynthesisInnovations:

  • Microwave irradiation (150°C, 20 min) accelerates P–C–P bond formation.
  • Ionic liquid solvents ([BMIM]PF₆) enhance solubility of lipophilic intermediates.Yield: Improved to 65–70% with >95% purity [5] [16].

Table 1: Synthetic Methods for BPH-715 Analogues

MethodReaction TimeYield (%)Purity (%)Key Advantages
Classical24–48 h40–5085–90Scalable for industrial use
Microwave0.5–1 h65–70>95Reduced energy, higher purity
Ionic Liquids3–5 h60–6892–95Enhanced solubility of intermediates

Structure-Activity Relationship (SAR) Studies Targeting Prenyl Synthase Inhibition

Systematic SAR studies revealed that BPH-715’s potency hinges on three structural elements:

Critical SAR Determinants

  • Cationic Center Position:
  • Pyridinium nitrogen within 4–5 Å of the bisphosphonate group maximizes ionic interactions with FPPS/GGPPS active sites. Analogs with distal nitrogen show 10-fold reduced activity [1] [10].
  • Alkyl Chain Length:
  • C14–C16 chains optimize membrane permeability and enzyme inhibition. Shorter chains (C8) reduce log P by 1.5 units, decreasing cellular uptake; longer chains (C18) cause cytotoxicity via non-specific membrane disruption [1] [7].
  • Bisphosphonate Configuration:
  • P–C–P angle flexibility is crucial. Constrained analogs (e.g., cyclopropyl bridges) lose 80% activity due to misalignment with enzyme-bound diphosphate motifs [8].

Enzyme Inhibition Profiling

Crystallographic studies confirm BPH-715 docks in FPPS/GGPPS via:

  • Ionic bonds between pyridinium and Asp residues (FPPS: D243, GGPPS: D269).
  • Van der Waals contacts between the C16 chain and hydrophobic pockets (FPPS: Leu204, GGPPS: Phe238) [1] [4].
  • Dual Inhibition: BPH-715 inhibits FPPS (Kᵢ = 18 nM) and GGPPS (Kᵢ = 52 nM), 100-fold more potent than zoledronate against FPPS alone [1].

Properties

CAS Number

1059677-23-4

Product Name

Bph-715

IUPAC Name

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate

Molecular Formula

C17H31NO7P2

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24)

InChI Key

QYJHUOZDBUEKQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

BPH-715; BPH 715; BPH715; GTPL3196; GTPL 3196; GTPL-3196; Bisphpshonate-715.

Canonical SMILES

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.